molecular formula C18H29N7O7 B10847308 c[-Arg-Gly-Asp-Acpca35-]

c[-Arg-Gly-Asp-Acpca35-]

Cat. No.: B10847308
M. Wt: 455.5 g/mol
InChI Key: CFCPTSHVAOVLJR-HHHUOAJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c[-Arg-Gly-Asp-Acpca35-] is a synthetic cyclic peptide featuring the Arg-Gly-Asp (RGD) motif, a tripeptide sequence widely recognized for its role in mediating cell adhesion via integrin binding . The compound includes a cyclization modification with the amino acid substitution Acpca (aminocyclopentane carboxylic acid), which enhances structural stability and optimizes binding affinity to integrins such as αvβ3 and αvβ6 . Cyclic RGD peptides are of significant therapeutic interest due to their ability to inhibit integrin-mediated processes, including angiogenesis, tumor metastasis, and thrombosis . The "Acpca35" designation likely refers to a specific stereochemical configuration or substitution position within the cyclic structure, which influences receptor specificity and pharmacokinetic properties .

Properties

Molecular Formula

C18H29N7O7

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(1R,4S,10S,13S,15R)-10-[3-(diaminomethylideneamino)propyl]-15-hydroxy-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O7/c19-18(20)21-3-1-2-9-16(31)22-7-13(27)23-11(6-14(28)29)17(32)25-10-4-8(5-12(10)26)15(30)24-9/h8-12,26H,1-7H2,(H,22,31)(H,23,27)(H,24,30)(H,25,32)(H,28,29)(H4,19,20,21)/t8-,9-,10+,11-,12+/m0/s1

InChI Key

CFCPTSHVAOVLJR-HHHUOAJASA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC2=O)CCCN=C(N)N)CC(=O)O)O

Canonical SMILES

C1C2CC(C1NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCN=C(N)N)CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The RGD motif is conserved across natural and synthetic integrin ligands. Below is a comparative analysis of c[-Arg-Gly-Asp-Acpca35-] and related compounds:

Compound IC50 (nM) Key Structural Features Primary Integrin Target Reference
c[-Arg-Gly-Asp-Acpca35-] 7.2 Cyclic RGD with Acpca substitution αvβ3, αvβ6
c[-Arg-Gly-Asp-Acpca32-] 1.5 Cyclic RGD with shorter Acpca side chain αvβ3
c[-Arg-Gly-Asp-Acpca36-] 5.6 Cyclic RGD with extended Acpca conformation αvβ3, αvβ6
GBV-Ⅳ4 (snake venom disintegrin) 0.34–0.58 μg/mL Linear RGD in disintegrin scaffold αIIbβ3 (platelet integrin)
GRGDS (synthetic linear peptide) N/A Linear RGD with Ser residue Broad integrin affinity
64Cu-DOTA-PEG-RGD 67.5* Cyclic RGD with PEGylation αvβ3

*50% inhibitory concentration (IC50) for αvβ3 binding.

Key Findings:

  • Acpca Substitutions : The Acpca modification in c[-Arg-Gly-Asp-Acpca35-] enhances integrin binding compared to linear RGD peptides (e.g., GRGDS) by stabilizing the bioactive conformation . However, its IC50 (7.2 nM) is higher than c[-Arg-Gly-Asp-Acpca32-] (1.5 nM), suggesting that the position and stereochemistry of Acpca critically influence potency .
  • Natural vs. Synthetic Ligands: Snake venom disintegrins like GBV-Ⅳ4 exhibit high potency against platelet integrins (IC50 ~0.34 μg/mL) but lack specificity for αvβ3/β6, limiting their utility in oncology .

Mechanistic Insights

  • Binding Specificity : The helical conformation following the RGD motif in cyclic peptides is critical for high-affinity integrin binding. For example, c[-Arg-Gly-Asp-Acpca35-] likely adopts a β-hairpin structure that positions hydrophobic residues (e.g., Acpca) to interact with integrin subpockets, enhancing selectivity for αvβ3/β6 .
  • Toxicity and Reversibility : Unlike some linear RGD peptides (e.g., GRGDS), cyclic RGD analogs like c[-Arg-Gly-Asp-Acpca35-] show reversible inhibition and low cytotoxicity, making them suitable for long-term therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.